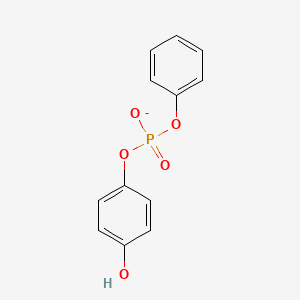

4-HO-Dphp

説明

Structure

2D Structure

3D Structure

特性

CAS番号 |

114527-61-6 |

|---|---|

分子式 |

C12H11O5P |

分子量 |

266.19 g/mol |

IUPAC名 |

(4-hydroxyphenyl) phenyl hydrogen phosphate |

InChI |

InChI=1S/C12H11O5P/c13-10-6-8-12(9-7-10)17-18(14,15)16-11-4-2-1-3-5-11/h1-9,13H,(H,14,15) |

InChIキー |

TUBVQVOADJADLU-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)OP(=O)(O)OC2=CC=C(C=C2)O |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-hydroxy-N,N-dipropyltryptamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical synthesis of 4-hydroxy-N,N-dipropyltryptamine (4-HO-DPT), a psychedelic compound of the tryptamine class. 4-HO-DPT, also known as deprocin, is the 4-hydroxyl analog of N,N-dipropyltryptamine (DPT) and a structural homolog of psilocin (4-HO-DMT), the active metabolite of psilocybin.[1][2] The synthesis of 4-substituted tryptamines is of significant interest to researchers studying the structure-activity relationships of serotonergic compounds and for the development of potential novel therapeutics.

This document outlines a plausible multi-step synthesis for 4-HO-DPT, adapted from established procedures for structurally similar analogs.[3][4] It includes detailed experimental protocols, quantitative data summaries, and visualizations of the chemical pathway and pharmacological mechanism of action.

I. Chemical Synthesis of 4-hydroxy-N,N-dipropyltryptamine

The most common and effective route for the synthesis of 4-hydroxy-N,N-dialkyltryptamines involves a three-step process starting from a protected 4-hydroxyindole, typically 4-benzyloxyindole. This method avoids issues with the reactivity of the free hydroxyl group during the addition of the ethylamine side chain. The general workflow is as follows:

-

Acylation : Reaction of 4-benzyloxyindole with oxalyl chloride followed by amination with dipropylamine to form the intermediate N,N-dipropyl-4-benzyloxy-3-indoleglyoxylamide.

-

Reduction : Reduction of the glyoxylamide intermediate to form 4-benzyloxy-N,N-dipropyltryptamine.

-

Deprotection : Removal of the benzyl protecting group via catalytic hydrogenation to yield the final product, 4-hydroxy-N,N-dipropyltryptamine.

Caption: A logical workflow for the three-step synthesis of 4-hydroxy-N,N-dipropyltryptamine.

II. Experimental Protocols

The following protocols are adapted from the synthesis of 4-hydroxy-N-isopropyltryptamine and provide a detailed methodology for the preparation of 4-HO-DPT.[3]

Step 1: Synthesis of N,N-dipropyl-4-benzyloxy-3-indoleglyoxylamide

This step involves the acylation of 4-benzyloxyindole at the 3-position using oxalyl chloride, followed by the addition of dipropylamine to form the corresponding glyoxylamide.

-

Reaction:

-

Dissolve 4-benzyloxyindole in a suitable anhydrous solvent (e.g., diethyl ether) and cool the solution to 0-5 °C.

-

Add oxalyl chloride dropwise to the cooled solution. The reaction mixture is typically stirred for several hours at this temperature.

-

Subsequently, add an excess of dipropylamine dropwise, ensuring the temperature remains controlled.

-

Allow the reaction to warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Remove the solvent under reduced pressure.

-

The resulting residue can be purified by silica gel column chromatography to yield N,N-dipropyl-4-benzyloxy-3-indoleglyoxylamide.

-

Step 2: Reduction of N,N-dipropyl-4-benzyloxy-3-indoleglyoxylamide to 4-Benzyloxy-N,N-dipropyltryptamine

The amide and ketone functionalities of the glyoxylamide intermediate are reduced to form the tryptamine backbone.

-

Reaction:

-

Suspend N,N-dipropyl-4-benzyloxy-3-indoleglyoxylamide in an anhydrous solvent such as tetrahydrofuran (THF).

-

Add a reducing agent, such as borane-tetrahydrofuran complex (BH₃-THF), dropwise at a reduced temperature (e.g., 0 °C).

-

After the addition, heat the reaction mixture to reflux and maintain for several hours to overnight.

-

-

Work-up and Purification:

-

Cool the reaction mixture and quench cautiously with an acid (e.g., HCl).

-

Basify the mixture with a suitable base (e.g., ammonium hydroxide) to a pH greater than 8.

-

Extract the product with an organic solvent (e.g., methylene chloride).

-

Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography to obtain 4-benzyloxy-N,N-dipropyltryptamine.

-

Step 3: Deprotection to 4-hydroxy-N,N-dipropyltryptamine

The final step is the removal of the benzyl ether protecting group to yield the free 4-hydroxy compound.

-

Reaction:

-

Dissolve 4-benzyloxy-N,N-dipropyltryptamine in a solvent such as methanol.

-

Add a palladium catalyst, typically 10% palladium on carbon (Pd/C).

-

Stir the mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) for several hours.

-

-

Work-up and Purification:

-

Filter the reaction mixture through celite to remove the palladium catalyst.

-

Remove the solvent under reduced pressure to yield the final product, 4-hydroxy-N,N-dipropyltryptamine. Further purification can be achieved by recrystallization if necessary.

-

III. Quantitative Data Presentation

The following tables provide an example of the quantitative data for each reaction step, based on the synthesis of a related analog. The actual amounts should be scaled as needed for the desired quantity of the final product.

Table 1: Reagents for the Synthesis of N,N-dipropyl-4-benzyloxy-3-indoleglyoxylamide

| Reagent | Molar Mass ( g/mol ) | Amount | Molar Equivalents |

| 4-Benzyloxyindole | 223.27 | (e.g., 2.0 g) | 1.0 |

| Oxalyl Chloride | 126.93 | (e.g., 2.3 g) | 2.0 |

| Dipropylamine | 101.19 | (e.g., 7.2 g) | 8.0 |

| Product | Yield | ||

| N,N-dipropyl-4-benzyloxy-3-indoleglyoxylamide | ~95% |

Table 2: Reagents for the Reduction to 4-Benzyloxy-N,N-dipropyltryptamine

| Reagent | Molar Mass ( g/mol ) | Amount | Molar Equivalents |

| N,N-dipropyl-4-benzyloxy-3-indoleglyoxylamide | 378.49 | (e.g., 1.0 g) | 1.0 |

| Borane-THF complex (1.0 M) | - | (e.g., 8.0 mL) | 3.0 |

| Product | Yield | ||

| 4-Benzyloxy-N,N-dipropyltryptamine | ~20-25% |

Table 3: Reagents for the Deprotection to 4-hydroxy-N,N-dipropyltryptamine

| Reagent | Molar Mass ( g/mol ) | Amount | Molar Equivalents |

| 4-Benzyloxy-N,N-dipropyltryptamine | 350.49 | (e.g., 200 mg) | 1.0 |

| 10% Palladium on Carbon | - | (catalytic amount) | - |

| Hydrogen Gas | 2.02 | (excess) | - |

| Product | Yield | ||

| 4-hydroxy-N,N-dipropyltryptamine | High |

IV. Pharmacology and Signaling Pathway

4-hydroxy-N,N-dipropyltryptamine is a psychedelic agent that primarily acts as a non-selective serotonin receptor agonist. Its psychoactive effects are believed to be mediated through its interaction with the serotonin 5-HT₂A receptor, similar to other classic psychedelics like psilocin and LSD. 4-HO-DPT also shows activity at 5-HT₂B and 5-HT₂C receptors.

The binding of 4-HO-DPT to the 5-HT₂A receptor, a G-protein coupled receptor (GPCR), initiates a downstream signaling cascade. This involves the activation of the Gq/11 protein, which in turn activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium and the activation of protein kinase C (PKC), ultimately resulting in the modulation of neuronal activity that underlies the characteristic psychedelic experience.

Caption: Signaling pathway of 4-HO-DPT at the 5-HT2A receptor.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 4-hydroxy-N,N-dipropyltryptamine (4-HO-DPT)

This technical guide provides a comprehensive overview of the chemical, pharmacological, and toxicological properties of 4-hydroxy-N,N-dipropyltryptamine (4-HO-DPT), a lesser-known psychedelic tryptamine. This document synthesizes available scientific literature to support research and drug development endeavors.

Chemical Identification

4-HO-DPT, also known as deprocin, is a synthetic tryptamine and a structural analog of psilocin.[1][2] First synthesized by Alexander Shulgin, it is the 4-hydroxyl analog of dipropyltryptamine (DPT).[1][3]

| Identifier | Value |

| IUPAC Name | 3-[2-(Dipropylamino)ethyl]-1H-indol-4-ol[1] |

| CAS Number | 63065-88-3 |

| Chemical Formula | C₁₆H₂₄N₂O |

| Molar Mass | 260.381 g·mol⁻¹ |

| Synonyms | 4-hydroxy-N,N-Dipropyltryptamine, Deprocin, Psiprocin |

Pharmacological Profile

The primary mechanism of action for 4-HO-DPT is believed to be its activity as a non-selective serotonin receptor agonist, with a notable affinity for the 5-HT₂A receptor. This interaction is considered the primary driver of its psychedelic effects.

Receptor Binding and Functional Activity:

4-HO-DPT acts as a high-efficacy partial to full agonist at the human 5-HT₂A, 5-HT₂B, and 5-HT₂C receptors. It displays significant selectivity for the 5-HT₂A receptor over the 5-HT₂C receptor.

| Receptor Subtype | Activity | Potency/Efficacy Comparison |

| 5-HT₂A | Partial to Full Agonist | Potency and efficacy are comparable to psilocin. |

| 5-HT₂B | Partial to Full Agonist | Potency is similar to psilocin, but with much higher efficacy (Eₘₐₓ = 94% vs. 39% for psilocin). |

| 5-HT₂C | Partial to Full Agonist | Efficacy is similar to psilocin, but with approximately 10-fold lower potency. |

In-Vivo Effects:

In animal models, 4-HO-DPT induces the head-twitch response (HTR) in rodents, a behavioral proxy for psychedelic effects in humans. The potency of 4-HO-DPT in inducing HTR in mice is reported to be about 4- to 5-fold lower than that of psilocin.

Pharmacokinetics:

User reports suggest an onset of effects between 15 to 45 minutes after oral administration, with a duration of 5 to 8 hours. However, formal pharmacokinetic studies in humans are lacking.

Experimental Protocols

Detailed experimental protocols specifically for 4-HO-DPT are not widely published. However, methodologies for studying similar tryptamines can be adapted.

Synthesis of 4-HO-DPT Hydrochloride Salt:

A published method for the synthesis of the hydrochloride salt of 4-HO-DPT is as follows:

-

Dissolve freebase 4-hydroxy-N,N-di-n-propyltryptamine (50 mg, 0.19 mmol) in dichloromethane.

-

Add 160 µL of hydrochloric acid (1.25 M in ethanol, 0.20 mmol) with stirring at room temperature.

-

Stir the mixture for 30 minutes, which will result in a white precipitate.

-

Isolate the precipitate via vacuum filtration and wash with diethyl ether to yield the salt.

Analytical Method for Detection in Plasma:

A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the detection and quantification of 4-HO-DPT in plasma.

-

Sample Preparation: Plasma samples are acidified with ascorbic acid, followed by protein precipitation with acetonitrile.

-

Instrumentation: LC-MS/MS with electrospray ionization (ESI) in positive mode.

-

Detection: Two multiple reaction monitoring (MRM) transitions are used for each analyte.

-

Linearity: A linear concentration range of 0.5-100 ng/mL has been established.

Head-Twitch Response (HTR) Assay in Mice:

The following is a generalized protocol for assessing the HTR, a key in-vivo assay for psychedelic potential:

-

Administer 4-HO-DPT to mice at varying doses.

-

Record the number of head twitches over a specified time period, typically starting shortly after administration.

-

Data can be analyzed using one-way ANOVA to determine dose-dependent effects.

Visualizations

Hypothesized Signaling Pathway of 4-HO-DPT

References

An In-depth Technical Guide on the Discovery and History of 4-Hydroxy-N,N-dipropyltryptamine (4-HO-DPT)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and pharmacology of 4-hydroxy-N,N-dipropyltryptamine (4-HO-DPT), a synthetic tryptamine and structural analog of psilocin. First synthesized in 1977, 4-HO-DPT has been a subject of interest within psychedelic research due to its activity as a serotonin receptor agonist. This document details its initial synthesis, key researchers involved in its characterization, and its pharmacological profile, including receptor binding affinities and in vivo data. Experimental protocols for its synthesis and key pharmacological assays are described. Furthermore, relevant signaling pathways are visualized to provide a deeper understanding of its mechanism of action.

Introduction

4-Hydroxy-N,N-dipropyltryptamine (4-HO-DPT), also known as deprocin, is a lesser-known psychedelic tryptamine.[1][2] It is the 4-hydroxyl analog of N,N-dipropyltryptamine (DPT) and a structural homolog of psilocin (4-HO-DMT).[3][4] As a synthetic compound, it is not known to occur naturally.[5] This guide aims to consolidate the available scientific knowledge on 4-HO-DPT to serve as a valuable resource for researchers and professionals in the fields of pharmacology and drug development.

History and Discovery

The first synthesis of 4-HO-DPT was described in the scientific literature in 1977 by American medicinal chemist David B. Repke and his colleagues, W.J. Ferguson and D.K. Bates. Their work focused on the synthesis of various psilocin analogs to explore the structure-activity relationships of 4-hydroxytryptamines.

Over a decade later, the compound gained more visibility through the work of Alexander Shulgin, who documented its synthesis and psychoactive properties in his 1997 book TiHKAL (Tryptamines I Have Known and Loved). Shulgin's entry on 4-HO-DPT, however, described its effects at a 20 mg oral dose as "possible threshold, nothing more," leaving its full psychoactive potential at higher doses largely unexplored in his published work.

In the early 2010s, 4-HO-DPT was identified as a novel psychoactive substance (NPS) in the European designer drug market, indicating its availability and use outside of academic research.

Chemical Properties and Synthesis

4-HO-DPT is a synthetic indole molecule belonging to the tryptamine class. Its structure features a bicyclic indole heterocycle attached at the R3 position to an amino group via an ethyl side chain. The indole ring is substituted at the R4 position with a hydroxyl (OH) group, and the terminal amine is disubstituted with two propyl chains.

Experimental Protocol: Synthesis of 4-HO-DPT (Repke et al., 1977)

-

Acylation of 4-Benzyloxyindole: 4-Benzyloxyindole is reacted with oxalyl chloride in a suitable solvent (e.g., diethyl ether) to form the corresponding indol-3-ylglyoxylyl chloride.

-

Amidation: The resulting intermediate is then reacted with an excess of dipropylamine to yield N,N-dipropyl-4-benzyloxy-indole-3-glyoxylamide.

-

Reduction: The glyoxylamide is reduced using a strong reducing agent, such as lithium aluminum hydride (LiAlH4), in an anhydrous solvent like tetrahydrofuran (THF) to yield 4-benzyloxy-N,N-dipropyltryptamine.

-

Debenzylation: The final step involves the removal of the benzyl protecting group from the 4-hydroxy position. This is typically achieved through catalytic hydrogenation, for example, using hydrogen gas and a palladium catalyst (e.g., Pd/C), to yield 4-hydroxy-N,N-dipropyltryptamine (4-HO-DPT).

Note: This is a generalized protocol. For precise details, including reaction conditions, stoichiometry, and purification methods, consulting the original 1977 publication by Repke, Ferguson, and Bates in the Journal of Heterocyclic Chemistry is recommended.

Pharmacology

4-HO-DPT acts as a non-selective serotonin receptor agonist, with a notable affinity for the 5-HT2A receptor, which is the primary target for classic psychedelic drugs. Its psychedelic effects are believed to be mediated through the activation of this receptor.

Receptor Binding and Functional Activity

The following tables summarize the available quantitative data on the receptor binding affinities (Ki) and functional activity (EC50, Emax) of 4-HO-DPT.

Table 1: Receptor Binding Affinities (Ki) of 4-HO-DPT

| Receptor | Ki (nM) | Radioligand | Source |

| 5-HT1A | 95 | [³H]8-OH-DPAT | |

| 5-HT1B | 1,050 | [³H]GR125743 | |

| 5-HT2A | Data not available | ||

| 5-HT2C | 40 | [³H]mesulergine |

Note: Lower Ki values indicate higher binding affinity.

Table 2: In Vitro Functional Activity of 4-HO-DPT

| Assay | Receptor | EC50 (nM) | Emax (%) | Reference Compound | Source |

| Calcium Mobilization | h5-HT2A | 21 | 94 | 5-HT | |

| Calcium Mobilization | h5-HT2B | Data not available | Data not available | 5-HT | |

| Calcium Mobilization | h5-HT2C | 2,700 | 94 | 5-HT |

EC50: Half-maximal effective concentration. Emax: Maximal efficacy relative to the reference compound.

In Vivo Studies: Head-Twitch Response (HTR)

The head-twitch response (HTR) in rodents is a behavioral proxy for 5-HT2A receptor activation and is commonly used to screen for potential psychedelic activity. 4-HO-DPT has been shown to induce the HTR in mice.

Table 3: Head-Twitch Response (HTR) Data for 4-HO-DPT in Mice

| Compound | ED50 (μmol/kg) | Emax (Mean Twitches) | Strain | Source |

| 4-HO-DPT | 2.47 | Data not available | C57BL/6J | |

| Psilocin (for comparison) | 0.81 | Data not available | C57BL/6J |

ED50: The dose that produces 50% of the maximal response.

Experimental Protocols: Pharmacological Assays

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for a specific receptor.

-

Preparation: Cell membranes expressing the target receptor (e.g., 5-HT2A) are prepared. A radiolabeled ligand known to bind to the receptor is used.

-

Incubation: The cell membranes, radioligand, and varying concentrations of the test compound (4-HO-DPT) are incubated together.

-

Separation: The bound and free radioligand are separated by rapid filtration.

-

Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.

In Vitro Functional Assay: Calcium Flux Assay

This assay measures the increase in intracellular calcium concentration following receptor activation.

-

Cell Culture: Cells stably expressing the target receptor (e.g., h5-HT2A) are cultured in microplates.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye.

-

Compound Addition: Varying concentrations of the test compound (4-HO-DPT) are added to the wells.

-

Fluorescence Measurement: The plate is placed in a fluorescence plate reader, and the change in fluorescence, which corresponds to the change in intracellular calcium, is measured over time.

-

Data Analysis: The data are used to generate a dose-response curve, from which the EC50 and Emax values are determined.

In Vivo Assay: Head-Twitch Response (HTR) in Mice

-

Animal Preparation: Adult male C57BL/6J mice are commonly used. For automated detection, a small magnet may be surgically attached to the cranium.

-

Habituation: Mice are allowed to acclimate to the testing environment (e.g., a cylindrical observation chamber).

-

Drug Administration: The test compound (4-HO-DPT) is administered, typically via subcutaneous or intraperitoneal injection, at various doses.

-

Observation: The number of head twitches is counted for a set period (e.g., 30-60 minutes) either by a trained observer or through an automated detection system using a magnetometer or video analysis.

-

Data Analysis: The data are used to generate a dose-response curve to determine the ED50 and Emax for HTR induction.

Signaling Pathways

The primary psychedelic effects of 4-HO-DPT are mediated by its agonist activity at the 5-HT2A receptor, a G protein-coupled receptor (GPCR). Activation of the 5-HT2A receptor initiates downstream signaling cascades, with the Gq/11 pathway being the canonical pathway associated with psychedelic effects.

Gq/11-PLC Signaling Pathway

Caption: Gq/11-PLC signaling pathway initiated by 4-HO-DPT binding to the 5-HT2A receptor.

β-Arrestin Signaling Pathway

In addition to G protein-dependent signaling, GPCRs can also signal through β-arrestin pathways, which are involved in receptor desensitization and internalization, as well as initiating distinct signaling cascades.

References

- 1. A Review of Synthetic Access to Therapeutic Compounds Extracted from Psilocybe - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-HO-DiPT - Wikipedia [en.wikipedia.org]

- 3. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. IP3 and DAG Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]

- 5. researchgate.net [researchgate.net]

The Psychedelic Tryptamine 4-HO-DPT: A Technical Pharmacological Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-hydroxy-N,N-dipropyltryptamine (4-HO-DPT), also known as deprocin, is a synthetic psychedelic compound belonging to the tryptamine class. First synthesized by David Repke and colleagues in 1977, it is a structural analog of the naturally occurring psychedelic psilocin (4-HO-DMT).[1] As a research chemical, 4-HO-DPT has garnered interest for its distinct pharmacological profile and potential psychoactive effects. This document provides an in-depth technical guide to the pharmacology of 4-HO-DPT, summarizing available quantitative data, detailing experimental protocols from key studies, and visualizing relevant biological pathways.

Pharmacodynamics

The primary mechanism of action of 4-HO-DPT is its interaction with serotonin (5-hydroxytryptamine, 5-HT) receptors. Like many classic psychedelics, its effects are predominantly mediated by its agonist activity at the 5-HT2A receptor.

Receptor Affinity and Functional Activity

4-HO-DPT acts as a non-selective serotonin receptor agonist, with notable activity at the 5-HT2A, 5-HT2B, and 5-HT2C receptors.[1] It functions as a high-efficacy partial agonist to a full agonist at these subtypes.[1] Notably, it displays significantly greater potency at the 5-HT2A and 5-HT2B receptors compared to the 5-HT2C receptor, indicating a degree of selectivity.[1][2]

Compared to psilocin, 4-HO-DPT exhibits similar potency and efficacy at the 5-HT2A receptor. However, at the 5-HT2B receptor, while having comparable potency, it demonstrates much higher efficacy. In contrast, its potency at the 5-HT2C receptor is approximately 10-fold lower than that of psilocin, though they share similar efficacy.

The following table summarizes the in vitro functional activity of 4-HO-DPT at human (h) and mouse (m) 5-HT2 receptors from calcium flux assays.

| Compound | Receptor | EC50 (nM) | Emax (% of 5-HT) |

| 4-HO-DPT | h5-HT2A | 8.7 | 94.2 |

| m5-HT2A | 10.1 | 98.7 | |

| h5-HT2B | 6.4 | 94.0 | |

| h5-HT2C | 1080 | 95.8 | |

| Psilocin (for comparison) | h5-HT2A | 7.9 | 94.5 |

| m5-HT2A | 10.5 | 100.0 | |

| h5-HT2B | 5.9 | 39.0 | |

| h5-HT2C | 110 | 98.2 |

Data sourced from Klein et al. (2020).

In Vivo Activity

The psychedelic-like effects of 4-HO-DPT have been demonstrated in animal models through the head-twitch response (HTR) assay in mice. The HTR is a reliable behavioral proxy for 5-HT2A receptor activation in vivo. All tested 4-substituted tryptamines, including 4-HO-DPT, have been shown to induce the HTR.

The following table presents the in vivo potency of 4-HO-DPT in inducing the head-twitch response in C57BL/6J mice.

| Compound | ED50 (mg/kg) | ED50 (µmol/kg) |

| 4-HO-DPT | 0.64 | 2.47 |

| Psilocin (for comparison) | 0.17 | 0.81 |

Data sourced from Klein et al. (2020).

The potency of 4-HO-DPT in inducing the HTR is about 4- to 5-fold lower than that of psilocin. The rank order of potency for 4-hydroxytryptamines with symmetrical alkyl chains in the HTR assay is: psilocin > 4-HO-DET > 4-HO-DPT > 4-HO-DIPT. This suggests that the steric properties of the N-alkyl groups influence in vivo potency.

Signaling Pathways and Experimental Workflows

5-HT2A Receptor Signaling Cascade

Activation of the 5-HT2A receptor by an agonist like 4-HO-DPT initiates a Gq-coupled signaling cascade, leading to the mobilization of intracellular calcium. This is a key mechanism underlying the cellular effects of psychedelics.

Caption: 5-HT2A receptor signaling cascade initiated by 4-HO-DPT.

Experimental Workflow for In Vitro Calcium Flux Assay

The following diagram outlines the typical workflow for assessing the functional activity of 4-HO-DPT at 5-HT2 receptors using a calcium flux assay.

Caption: Workflow for in vitro calcium flux functional assay.

Experimental Workflow for In Vivo Head-Twitch Response (HTR) Assay

The diagram below illustrates the key steps in the head-twitch response assay used to evaluate the in vivo 5-HT2A receptor agonist activity of 4-HO-DPT in mice.

Caption: Workflow for in vivo head-twitch response (HTR) assay.

Experimental Protocols

In Vitro Gq-Mediated Calcium Flux Assay

-

Cell Lines: Flp-In T-REx 293 stable cell lines expressing human or mouse 5-HT2A, 5-HT2B, and 5-HT2C receptors are utilized.

-

Cell Culture: Cells are cultured in appropriate media and conditions to ensure healthy growth and receptor expression.

-

Assay Preparation:

-

Cells are plated in 96-well or 384-well black-walled, clear-bottom microplates.

-

After reaching a suitable confluency, the growth medium is removed.

-

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM or Calcium 4) in a buffer solution, often containing probenecid to prevent dye leakage.

-

The plates are incubated to allow for de-esterification of the dye within the cells.

-

-

Compound Preparation and Addition:

-

4-HO-DPT is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

-

Serial dilutions of the compound are prepared in an appropriate assay buffer.

-

-

Fluorescence Measurement:

-

The cell plate and compound plate are placed in a fluorescence imaging plate reader (FLIPR).

-

The instrument adds the compound dilutions to the cell wells and simultaneously measures the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

-

-

Data Analysis:

-

The fluorescence signal is normalized and plotted against the logarithm of the compound concentration to generate concentration-response curves.

-

From these curves, the EC50 (half-maximal effective concentration) and Emax (maximum effect, often relative to a reference agonist like 5-HT) values are calculated.

-

In Vivo Head-Twitch Response (HTR) Assay

-

Animals: Adult male C57BL/6J mice are commonly used for this assay. Animals are housed under standard conditions with a controlled light-dark cycle and ad libitum access to food and water.

-

Drug Preparation: 4-HO-DPT is dissolved in a suitable vehicle, such as saline, for administration.

-

Procedure:

-

Mice are allowed to acclimate to the testing environment.

-

A baseline observation period may be conducted to ensure no spontaneous abnormal behaviors.

-

Mice are administered with either the vehicle control or a specific dose of 4-HO-DPT, typically via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

-

Immediately following injection, the mice are placed in an observation chamber.

-

The number of head twitches is counted over a defined period (e.g., 30-60 minutes). A head twitch is characterized as a rapid, convulsive, side-to-side rotational movement of the head.

-

Counting can be performed by a trained observer blind to the treatment conditions or by an automated system using a head-mounted magnet and a magnetometer detection coil.

-

-

Data Analysis:

-

The total number of head twitches for each animal is recorded.

-

The data is analyzed to determine the dose-response relationship.

-

The ED50 (half-maximal effective dose) is calculated, representing the dose required to produce 50% of the maximal response.

-

Conclusion

4-HO-DPT is a potent serotonin 5-HT2A receptor agonist with psychedelic-like properties confirmed in preclinical models. Its in vitro and in vivo pharmacological profile, particularly in comparison to psilocin, provides valuable data for structure-activity relationship studies of tryptamine psychedelics. The detailed experimental protocols and visualized pathways presented in this guide offer a comprehensive resource for researchers investigating the therapeutic potential and neurobiological mechanisms of 4-HO-DPT and related compounds. Further research is warranted to fully elucidate its pharmacokinetic properties, metabolism, and potential for clinical applications.

References

4-Hydroxy-N,N-dipropyltryptamine (4-HO-DPT): A Technical Overview of its Serotonin Receptor Interaction Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-N,N-dipropyltryptamine (4-HO-DPT), also known as deprocin, is a lesser-known synthetic tryptamine and a structural analog of the psychedelic compound psilocin (4-HO-DMT).[1] First synthesized by David Repke and colleagues in 1977, it belongs to the 4-hydroxytryptamine class of compounds.[2] Like other psychedelic tryptamines, its pharmacological effects are believed to be primarily mediated by its interaction with serotonin (5-HT) receptors, particularly the 5-HT2A subtype. This document provides an in-depth technical guide on the serotonin receptor binding affinity and functional activity of 4-HO-DPT, intended for researchers, scientists, and drug development professionals.

Serotonin Receptor Functional Activity

While comprehensive radioligand binding affinity data (Ki values) for 4-HO-DPT across all serotonin receptor subtypes are not extensively available in the published literature, functional activity studies provide valuable insights into its potency and efficacy at key receptors implicated in psychedelic effects. 4-HO-DPT acts as a high-efficacy partial agonist to full agonist of the serotonin 5-HT2A, 5-HT2B, and 5-HT2C receptors.[2] It displays considerable selectivity for the 5-HT2A receptor over the 5-HT2C receptor.[2]

The following table summarizes the in vitro functional activity of 4-HO-DPT at human serotonin 5-HT2 receptor subtypes, as determined by calcium flux assays.

| Receptor Subtype | EC50 (nM) | Emax (%) |

| h5-HT2A | 43.5 ± 5.6 | 94.3 ± 2.5 |

| h5-HT2B | 31.9 ± 4.1 | 94.0 ± 3.6 |

| h5-HT2C | >10,000 | 58.7 ± 4.4 |

EC50 (half maximal effective concentration) is a measure of the compound's potency, with lower values indicating higher potency. Emax (maximum effect) represents the compound's efficacy relative to the endogenous ligand serotonin.

Compared to psilocin, 4-HO-DPT exhibits similar potency and efficacy at the 5-HT2A receptor.[2] However, it demonstrates significantly higher efficacy at the 5-HT2B receptor and approximately 10-fold lower potency at the 5-HT2C receptor.

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in determining the functional activity of 4-HO-DPT and a general protocol for assessing binding affinity.

Calcium Mobilization Assay for 5-HT2 Receptor Functional Activity

This protocol is based on the methodology described in studies investigating the structure-activity relationships of psilocybin analogues.

Objective: To determine the potency (EC50) and efficacy (Emax) of 4-HO-DPT at human 5-HT2A, 5-HT2B, and 5-HT2C receptors by measuring intracellular calcium mobilization.

Materials:

-

Flp-In T-REx 293 cells stably expressing human 5-HT2A, 5-HT2B, or 5-HT2C receptors.

-

Assay buffer: Hanks’ Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES and 2.5 mM probenecid, pH 7.4.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

4-HO-DPT and reference agonist (e.g., serotonin).

-

96-well black-walled, clear-bottom microplates.

-

Fluorescence microplate reader with automated injection capabilities.

Procedure:

-

Cell Culture and Plating:

-

Culture the specific receptor-expressing cells in appropriate media until they reach the desired confluence.

-

Plate the cells into 96-well microplates at a density that will result in a confluent monolayer on the day of the assay.

-

Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2.

-

-

Dye Loading:

-

Prepare a loading buffer containing the calcium-sensitive fluorescent dye in the assay buffer.

-

Remove the culture medium from the wells and add the dye-loading buffer.

-

Incubate the plate for a specified time (e.g., 60 minutes) at 37°C to allow for dye uptake.

-

-

Compound Preparation:

-

Prepare a series of dilutions of 4-HO-DPT and the reference agonist in the assay buffer.

-

-

Fluorescence Measurement:

-

Wash the cells with assay buffer to remove excess dye.

-

Place the plate in the fluorescence microplate reader.

-

Establish a stable baseline fluorescence reading for each well.

-

Use the automated injector to add the different concentrations of 4-HO-DPT or the reference agonist to the wells.

-

Measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each concentration.

-

Normalize the data to the maximum response of the reference agonist (serotonin).

-

Plot the normalized response against the logarithm of the compound concentration to generate a dose-response curve.

-

Calculate the EC50 and Emax values using a non-linear regression analysis (e.g., four-parameter logistic equation).

-

General Radioligand Binding Assay Protocol

This protocol outlines a general procedure for determining the binding affinity (Ki) of a test compound like 4-HO-DPT for serotonin receptors.

Objective: To determine the inhibition constant (Ki) of 4-HO-DPT for a specific serotonin receptor subtype through competitive displacement of a radiolabeled ligand.

Materials:

-

Cell membranes expressing the target serotonin receptor.

-

A specific radioligand for the target receptor (e.g., [3H]ketanserin for 5-HT2A).

-

Unlabeled test compound (4-HO-DPT).

-

Incubation buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and a scintillation counter.

-

96-well filter plates and a vacuum filtration manifold.

Procedure:

-

Membrane Preparation:

-

Homogenize cells or tissues expressing the target receptor in a suitable buffer and centrifuge to pellet the membranes.

-

Wash the membrane pellet and resuspend it in the incubation buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Assay Setup:

-

In a 96-well plate, add the incubation buffer, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (4-HO-DPT).

-

Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known competing ligand).

-

Initiate the binding reaction by adding the membrane preparation to each well.

-

-

Incubation:

-

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.

-

-

Filtration:

-

Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a vacuum manifold.

-

This separates the receptor-bound radioligand from the free radioligand.

-

-

Washing:

-

Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Mandatory Visualizations

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for a typical radioligand binding assay.

5-HT2A Receptor Gq/11 Signaling Pathway

Caption: 5-HT2A receptor activation of the Gq/11 signaling pathway.

References

An In-Depth Technical Guide to the In Vitro Studies of 4-HO-DPT

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-hydroxy-N,N-dipropyltryptamine (4-HO-DPT) is a synthetic tryptamine and a structural analog of the psychedelic compound psilocin (4-HO-DMT). As with many novel psychoactive substances, a comprehensive understanding of its in vitro pharmacology is crucial for elucidating its mechanism of action, potential therapeutic applications, and safety profile. This technical guide provides a detailed overview of the available in vitro data on 4-HO-DPT, focusing on its interactions with serotonergic receptors. The information is presented to be of maximal utility to researchers, scientists, and professionals in the field of drug development.

Receptor Interaction Profile

The primary molecular targets of classic psychedelics are the serotonin (5-HT) receptors, particularly the 5-HT₂ subfamily. In vitro studies have focused on characterizing the affinity and functional activity of 4-HO-DPT at these key receptors.

Functional Activity at Serotonin 5-HT₂ Receptors

Functional assays are critical for determining whether a compound acts as an agonist, antagonist, or inverse agonist at a given receptor. For G-protein coupled receptors like the 5-HT₂ family, which are coupled to the Gq signaling pathway, agonist binding typically leads to an increase in intracellular calcium. This can be measured using calcium flux assays.

The following table summarizes the in vitro functional activity of 4-HO-DPT at human 5-HT₂A, 5-HT₂B, and 5-HT₂C receptors. The data is derived from studies measuring Gq-mediated calcium flux in stably expressing cell lines.[1][2][3]

| Receptor | Assay Type | Parameter | Value (nM) | Efficacy (Eₘₐₓ) vs. 5-HT | Reference |

| h5-HT₂A | Calcium Mobilization | EC₅₀ | 1.3 | 98.4% | [1][2] |

| h5-HT₂B | Calcium Mobilization | EC₅₀ | 3.9 | 93.6% | |

| h5-HT₂C | Calcium Mobilization | EC₅₀ | 168 | 83.3% |

EC₅₀ (Half-maximal effective concentration): The concentration of a drug that gives half of the maximal response. Eₘₐₓ (Maximum effect): The maximum response achievable by a drug.

These data indicate that 4-HO-DPT is a potent and highly efficacious agonist at the 5-HT₂A and 5-HT₂B receptors. Notably, it displays significantly lower potency at the 5-HT₂C receptor, with an EC₅₀ value approximately 129-fold higher than at the 5-HT₂A receptor. This selectivity for the 5-HT₂A receptor over the 5-HT₂C receptor is a noteworthy characteristic of 4-HO-DPT's in vitro profile.

Receptor Binding Affinity

Experimental Protocols

A detailed understanding of the methodologies used to generate in vitro data is essential for interpretation and replication of findings.

Calcium Flux Assay for 5-HT₂ Receptor Agonism

This protocol describes a typical in vitro functional assay to measure the agonist activity of 4-HO-DPT at Gq-coupled 5-HT₂ receptors.

1. Cell Culture and Plating:

-

Flp-In T-REx 293 cells stably expressing human 5-HT₂A, 5-HT₂B, or 5-HT₂C receptors are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin/streptomycin, and appropriate selection antibiotics.

-

Cells are maintained in a humidified incubator at 37°C and 5% CO₂.

-

For the assay, cells are seeded into black-walled, clear-bottom 96-well plates and grown to near confluence.

2. Dye Loading:

-

The cell culture medium is removed, and the cells are washed with a physiological buffer such as Hank's Balanced Salt Solution (HBSS).

-

A calcium-sensitive fluorescent dye, such as Fluo-4 AM, is prepared in HBSS.

-

The dye solution is added to each well, and the plate is incubated in the dark at 37°C for 30-60 minutes to allow the dye to enter the cells.

3. Compound Preparation and Addition:

-

4-HO-DPT is dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

-

A serial dilution of the 4-HO-DPT stock is prepared in HBSS to achieve the desired final concentrations for the concentration-response curve.

-

The dye solution is removed, and the cells are washed again with HBSS.

-

The various concentrations of 4-HO-DPT are added to the respective wells.

4. Fluorescence Measurement:

-

The 96-well plate is placed in a fluorescence plate reader equipped with an automated injection system.

-

The baseline fluorescence is measured for a short period before the addition of a 5-HT₂ receptor agonist (in this case, 4-HO-DPT).

-

The plate reader is programmed to inject the compound solutions and immediately begin kinetic reading of fluorescence intensity (typically with an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm for Fluo-4).

-

The change in fluorescence, indicating an increase in intracellular calcium, is recorded over time.

5. Data Analysis:

-

The peak fluorescence response for each concentration of 4-HO-DPT is determined.

-

The data are normalized to the response of a vehicle control (0% activation) and a maximal concentration of a reference agonist like serotonin (100% activation).

-

A concentration-response curve is generated by plotting the normalized response against the logarithm of the 4-HO-DPT concentration.

-

The EC₅₀ and Eₘₐₓ values are calculated from the curve using non-linear regression analysis.

Signaling Pathways and Visualizations

5-HT₂A Receptor Signaling Pathway

Activation of the 5-HT₂A receptor by an agonist such as 4-HO-DPT initiates a well-characterized intracellular signaling cascade. This pathway is primarily mediated by the Gq alpha subunit of the G protein.

Experimental Workflow for Calcium Flux Assay

The following diagram illustrates the logical flow of a typical calcium flux experiment to determine the functional activity of a test compound like 4-HO-DPT.

In Vitro Metabolism

Specific in vitro metabolism studies for 4-HO-DPT have not been extensively published. However, based on studies of structurally similar 4-hydroxytryptamines like psilocin, the primary metabolic pathways are likely to involve:

-

Glucuronidation: The addition of a glucuronic acid moiety to the 4-hydroxyl group, a common phase II metabolic reaction that increases water solubility and facilitates excretion.

-

Oxidative deamination: Mediated by monoamine oxidase (MAO) to form an unstable aldehyde intermediate, which is then further oxidized to 4-hydroxyindole-3-acetic acid (4-HIAA).

Further studies using human liver microsomes or hepatocytes are required to definitively characterize the metabolic fate of 4-HO-DPT.

Conclusion

The available in vitro data for 4-HO-DPT characterize it as a potent and efficacious agonist at the 5-HT₂A and 5-HT₂B receptors, with notable selectivity for 5-HT₂A over 5-HT₂C. While a comprehensive receptor binding profile is not yet publicly available, the existing functional data provides a strong foundation for understanding its primary mechanism of action. The experimental protocols and pathway diagrams provided in this guide offer a framework for further research into the in vitro pharmacology of this and related compounds. Future studies should aim to elucidate a broader receptor interaction profile and detail its metabolic pathways to provide a more complete understanding for the scientific and drug development communities.

References

Uncharted Territory: A Technical Guide to the Preliminary Toxicological Profile of 4-HO-DPT

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available, yet limited, preliminary data regarding the toxicology of 4-hydroxy-N,N-dipropyltryptamine (4-HO-DPT). The information is intended for research and informational purposes only. 4-HO-DPT is a research chemical, and a comprehensive understanding of its toxicological profile in humans is not yet established.

Introduction

4-Hydroxy-N,N-dipropyltryptamine (4-HO-DPT), also known as Procin, is a synthetic tryptamine and a structural analog of psilocin.[1] First synthesized by Alexander Shulgin, it is a lesser-known psychedelic substance with a limited history of human use.[1][2] As with many research chemicals, there is a significant gap in the scientific literature regarding its safety profile. This guide provides an in-depth overview of the sparse toxicological data available for 4-HO-DPT, intended to inform researchers and professionals in the field of drug development. The toxicity and long-term health effects of recreational 4-HO-DPT use have not been scientifically studied in any significant context, and the exact toxic dose remains unknown.[1]

Quantitative Toxicological Data

To date, formal toxicological studies to determine key metrics such as LD50 (median lethal dose), NOAEL (No-Observed-Adverse-Effect Level), and LOAEL (Lowest-Observed-Adverse-Effect Level) for 4-HO-DPT have not been published in the peer-reviewed literature. The primary quantitative data available comes from in vivo rodent studies assessing its hallucinogenic potential.

Table 1: In Vivo Behavioral Pharmacology of 4-HO-DPT

| Test Species | Assay | Endpoint | Value (mg/kg) | Route of Administration | Reference |

| Mouse (C57BL/6J) | Head-Twitch Response (HTR) | ED50 | 2.47 µmol/kg (~0.64 mg/kg) | Intraperitoneal (IP) | [3] |

Note: The Head-Twitch Response (HTR) is a behavioral proxy in rodents for 5-HT2A receptor activation, which is believed to be the primary mechanism underlying the psychedelic effects of tryptamines.

Experimental Protocols

Head-Twitch Response (HTR) Studies in Mice

The following protocol is a summary of the methodology typically employed in HTR studies, as described in the available literature for 4-substituted tryptamines.

Objective: To determine the potency of 4-HO-DPT in inducing the head-twitch response, a behavioral proxy for hallucinogenic potential mediated by 5-HT2A receptor agonism.

Animals: Male C57BL/6J mice are commonly used.

Drug Preparation: 4-HO-DPT is dissolved in a suitable vehicle, such as isotonic saline.

Administration: The test substance is administered intraperitoneally (IP) at a volume of 5 mL/kg.

Procedure:

-

A small neodymium magnet is affixed to the head of the mouse.

-

The mouse is placed in a magnetometer coil apparatus.

-

Following drug administration, the number of head twitches is recorded over a specified period, often in time bins (e.g., every 2 minutes) to assess the time-course of the effect.

-

Dose-response curves are generated to calculate the ED50, the dose that produces 50% of the maximal response.

The experimental workflow for a typical Head-Twitch Response study is visualized below.

Pharmacological Profile and Potential Toxicological Implications

The primary mechanism of action for 4-HO-DPT is believed to be agonism at serotonin receptors, particularly the 5-HT2A receptor. This interaction is thought to mediate its psychedelic effects.

Serotonin Receptor Interactions

Like other psychedelic tryptamines, 4-HO-DPT is a 5-HT2A partial agonist. The activation of 5-HT2A receptors is the presumed mechanism for its hallucinogenic effects. While specific binding affinities and functional activities for 4-HO-DPT at a wide range of receptors have not been extensively published, studies on similar 4-substituted tryptamines show activity at other serotonin receptor subtypes, such as 5-HT1A, 5-HT2B, and 5-HT2C.

The proposed signaling pathway following 5-HT2A receptor activation by a tryptamine like 4-HO-DPT is depicted below.

Potential for Cardiotoxicity

A significant concern with some serotonergic compounds is the potential for cardiotoxicity, particularly valvular heart disease, which has been linked to agonist activity at the 5-HT2B receptor. Studies on other synthetic tryptamines, such as 4-AcO-DET and 4-HO-MET, have indicated that they can increase the QT interval in rats and inhibit hERG potassium channels, suggesting potential cardiovascular risks. While no direct studies on the cardiotoxicity of 4-HO-DPT have been conducted, its structural similarity to these compounds warrants caution and further investigation into its 5-HT2B receptor activity.

Potential for Neurotoxicity

Direct neurotoxicity studies on 4-HO-DPT are absent from the literature. Research on tryptamine-4,5-dione, an oxidized metabolite of serotonin, has demonstrated neurotoxic effects in rats, particularly in limbic system structures. Whether 4-HO-DPT or its metabolites could have similar properties is unknown. Generally, classic tryptamine psychedelics are not considered to be neurotoxic in the same manner as some other classes of drugs.

Toxicology of Structurally Related Compounds

In the absence of direct data for 4-HO-DPT, examining the toxicological information of its structural relatives can provide some context. However, it is crucial to note that small changes in chemical structure can lead to significant differences in pharmacological and toxicological profiles.

-

Psilocin (4-HO-DMT): As the active metabolite of psilocybin, psilocin has a relatively well-characterized safety profile from both preclinical and clinical studies. It is generally considered to have low physiological toxicity and a low potential for addiction.

-

Dipropyltryptamine (DPT): The non-hydroxylated parent compound of 4-HO-DPT, DPT, also has limited formal toxicological evaluation. Anecdotal reports suggest a risk of acute adverse reactions such as agitation, tachycardia, and hyperthermia, particularly at high doses or in combination with other substances.

Conclusion and Future Directions

The available toxicological data on 4-HO-DPT is exceedingly limited, precluding any definitive statements about its safety profile. The only quantitative data currently available pertains to its hallucinogenic-like activity in mice. Based on its mechanism of action and the profiles of structurally similar compounds, key areas for future toxicological investigation should include:

-

Acute and chronic toxicity studies to determine LD50, NOAEL, and LOAEL values.

-

In vitro receptor binding and functional assays to comprehensively profile its activity at a wide range of targets, with a particular focus on the 5-HT2B receptor.

-

Cardiovascular safety pharmacology studies to assess effects on blood pressure, heart rate, and cardiac electrophysiology (e.g., QT interval).

-

Genotoxicity and mutagenicity assays.

-

Metabolism and pharmacokinetic studies to identify major metabolites and their potential toxicities.

For researchers and drug development professionals, 4-HO-DPT represents a largely uncharacterized molecule. Any further investigation or development of this compound must be preceded by rigorous toxicological evaluation to establish a comprehensive safety profile.

References

The Solubility Profile of 4-HO-DPT: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the solubility of 4-hydroxy-N,N-dipropyltryptamine (4-HO-DPT), a psychedelic compound of the tryptamine class. Aimed at researchers, scientists, and drug development professionals, this document compiles available quantitative solubility data, outlines detailed experimental protocols for solubility determination, and describes the primary signaling pathway associated with 4-HO-DPT's pharmacological activity. All quantitative data is presented in structured tables for clear comparison, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.

Introduction

4-hydroxy-N,N-dipropyltryptamine, also known as deprocin, is a synthetic tryptamine that is structurally related to psilocin (4-HO-DMT). As with other psychedelic tryptamines, its primary mechanism of action is believed to be agonism at serotonin 5-HT2A receptors. Understanding the solubility of 4-HO-DPT in various solvents is a critical prerequisite for its use in research and potential therapeutic applications. Solubility data is essential for the preparation of solutions for in vitro and in vivo studies, as well as for the development of potential drug delivery systems. This guide aims to provide a centralized resource of technical information regarding the solubility of this compound.

Quantitative Solubility Data

Precise quantitative data on the solubility of 4-HO-DPT is limited in publicly available literature. However, data from chemical suppliers provides a foundational understanding of its solubility in several common laboratory solvents. To provide a broader context, this section also includes solubility data for the closely related and more extensively studied analogue, psilocin (4-HO-DMT), as well as 4-hydroxy Tryptamine (fumarate).

Table 1: Quantitative Solubility of 4-HO-DPT and Analogs in Various Solvents

| Compound | Solvent | Solubility (mg/mL) | Temperature (°C) | Source |

| 4-HO-DPT | Dimethylformamide (DMF) | 25 | Not Specified | Commercial Supplier Data |

| Dimethyl sulfoxide (DMSO) | 25 | Not Specified | Commercial Supplier Data | |

| DMSO:PBS (pH 7.2) (1:1) | 0.5 | Not Specified | Commercial Supplier Data | |

| Ethanol | 2 | Not Specified | Commercial Supplier Data | |

| Psilocin (4-HO-DMT) | Dimethylformamide (DMF) | 25 | Not Specified | Commercial Supplier Data[1] |

| Dimethyl sulfoxide (DMSO) | 25 | Not Specified | Commercial Supplier Data[1] | |

| DMSO:PBS (pH 7.2) (1:1) | 0.5 | Not Specified | Commercial Supplier Data[1] | |

| Ethanol | 2 | Not Specified | Commercial Supplier Data[1] | |

| Acetone | Soluble | Not Specified | SWGDRUG Monograph[2] | |

| Chloroform | Soluble | Not Specified | SWGDRUG Monograph | |

| Ether | Soluble | Not Specified | SWGDRUG Monograph | |

| Hexane | Soluble | Not Specified | SWGDRUG Monograph | |

| Methanol | Soluble | Not Specified | SWGDRUG Monograph | |

| Water | Slightly Soluble | Not Specified | SWGDRUG Monograph | |

| 4-hydroxy Tryptamine (fumarate) | Dimethylformamide (DMF) | 1 | Not Specified | Commercial Supplier Data |

| Dimethyl sulfoxide (DMSO) | 2 | Not Specified | Commercial Supplier Data | |

| Ethanol | Insoluble | Not Specified | Commercial Supplier Data | |

| PBS (pH 7.2) | Insoluble | Not Specified | Commercial Supplier Data |

Note: "Not Specified" indicates that the temperature was not provided in the source documentation. Standard laboratory conditions are typically assumed.

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental aspect of its physicochemical characterization. Both thermodynamic and kinetic solubility are important parameters in drug discovery and development. The following are generalized protocols for these determinations, which can be adapted for 4-HO-DPT.

Thermodynamic Solubility Determination (Shake-Flask Method)

Thermodynamic solubility is the equilibrium solubility of a compound in a given solvent. The shake-flask method is the gold standard for its determination.

Objective: To determine the equilibrium concentration of 4-HO-DPT in a specific solvent.

Materials:

-

4-HO-DPT (solid)

-

Solvent of interest

-

Vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

Procedure:

-

Add an excess amount of solid 4-HO-DPT to a vial. The excess solid should be visually apparent.

-

Add a known volume of the solvent of interest to the vial.

-

Seal the vial tightly.

-

Place the vial on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

-

Agitate the mixture for a sufficient period to reach equilibrium (typically 24-72 hours).

-

After the incubation period, allow the suspension to settle.

-

Centrifuge the vial to pellet the excess solid.

-

Carefully withdraw a sample of the supernatant.

-

Filter the supernatant using a syringe filter to remove any remaining solid particles.

-

Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of 4-HO-DPT in the diluted filtrate using a validated HPLC method.

-

Calculate the original solubility in mg/mL or mol/L.

Thermodynamic Solubility Workflow

Kinetic Solubility Determination

Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a concentrated organic stock solution (e.g., DMSO). This is often a more relevant parameter for high-throughput screening applications.

Objective: To determine the concentration at which 4-HO-DPT precipitates from an aqueous buffer.

Materials:

-

Concentrated stock solution of 4-HO-DPT in DMSO (e.g., 10 mM)

-

Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

-

96-well microplate

-

Plate reader capable of nephelometry or UV-Vis spectroscopy

-

Automated liquid handler (recommended)

Procedure:

-

Prepare a series of dilutions of the 4-HO-DPT DMSO stock solution in the 96-well plate.

-

In a separate 96-well plate, add the aqueous buffer.

-

Transfer a small volume of the DMSO stock dilutions to the corresponding wells of the aqueous buffer plate. The final DMSO concentration should be kept low (e.g., <1%).

-

Mix the plate thoroughly.

-

Incubate the plate at a controlled temperature (e.g., room temperature) for a set period (e.g., 2 hours).

-

Measure the turbidity of each well using a nephelometer. An increase in turbidity indicates precipitation.

-

Alternatively, for UV-Vis detection, the plate can be filtered to remove precipitate, and the concentration of the remaining dissolved compound in the filtrate is measured.

-

The kinetic solubility is the highest concentration at which no significant precipitation is observed.

Kinetic Solubility Workflow

Signaling Pathway of 4-HO-DPT

4-HO-DPT is a serotonergic psychedelic, and its primary pharmacological effects are mediated through its interaction with serotonin receptors. It acts as a non-selective serotonin receptor agonist, with a notable affinity for the 5-HT2A receptor. Activation of the 5-HT2A receptor is the key event that initiates the downstream signaling cascade responsible for the characteristic psychedelic effects.

The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 signaling pathway. The activation of this pathway by an agonist like 4-HO-DPT leads to a cascade of intracellular events:

-

Receptor Activation: 4-HO-DPT binds to the 5-HT2A receptor, causing a conformational change that activates the associated Gq protein.

-

G-Protein Activation: The activated Gq protein exchanges GDP for GTP and dissociates into its α and βγ subunits.

-

PLC Activation: The Gαq subunit activates phospholipase C (PLC).

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Release: IP3 binds to receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).

-

PKC Activation: DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).

-

Cellular Response: Activated PKC phosphorylates various downstream target proteins, leading to a modulation of neuronal excitability and gene expression, which ultimately manifest as the psychedelic experience.

5-HT2A Receptor Signaling Pathway

Conclusion

This technical guide provides a summary of the currently available information on the solubility of 4-HO-DPT. The quantitative data, though limited, indicates good solubility in common organic solvents like DMF and DMSO, and limited solubility in aqueous buffers. The provided experimental protocols offer a framework for researchers to conduct their own detailed solubility studies. Furthermore, the elucidation of the 5-HT2A receptor signaling pathway provides a basis for understanding the molecular mechanisms underlying the pharmacological effects of 4-HO-DPT. Further research is warranted to expand the solubility profile of this compound in a wider range of pharmaceutically relevant solvents and to explore its full therapeutic potential.

References

Stability and Degradation of 4-Hydroxy-N,N-dipropyltryptamine (4-HO-DPT): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the stability and degradation of 4-hydroxy-N,N-dipropyltryptamine (4-HO-DPT), a psychedelic compound of the tryptamine class. Due to the limited direct research on 4-HO-DPT, this document draws upon data from its close structural analog, psilocin (4-HO-DMT), and established principles of drug stability testing to offer a predictive assessment and detailed experimental protocols for its analysis.

Introduction

4-hydroxy-N,N-dipropyltryptamine, also known as deprocin, is a synthetic tryptamine that is structurally related to the naturally occurring psychedelic compound psilocin.[1] Like psilocin, 4-HO-DPT is a serotonin receptor agonist, exhibiting activity at the 5-HT2A receptor, which is believed to mediate its psychedelic effects.[1] The stability of any pharmacologically active compound is a critical parameter, influencing its shelf-life, formulation development, and ultimately its safety and efficacy. The presence of a phenolic hydroxyl group in the 4-position of the indole ring, a characteristic feature of 4-hydroxytryptamines, renders these molecules susceptible to degradation.

Predicted Stability Profile of 4-HO-DPT

Based on this, 4-HO-DPT is predicted to exhibit similar instability. The following table summarizes the expected stability of 4-HO-DPT under various conditions, drawing parallels from the known behavior of psilocin and other 4-hydroxytryptamines.

| Condition | Predicted Stability of 4-HO-DPT | Rationale and Supporting Evidence from Analogs |

| Solid State (Crystalline) | Moderately stable when protected from light and moisture. A commercially available analytical reference standard of 4-hydroxy DPT is reported to have a stability of ≥ 3 years when stored at -20°C.[3] | Crystalline forms of drugs are generally more stable than amorphous forms or solutions. The fumarate and hydrochloride salts of 4-HO-DPT have been synthesized and their crystal structures determined, suggesting that stable salt forms can be prepared. |

| Solution (Aqueous) | Unstable, particularly at neutral to alkaline pH and in the presence of oxygen. | Psilocin is known to be relatively unstable in solution. The phenolic hydroxyl group is more susceptible to oxidation at higher pH values when it is deprotonated. |

| Acidic Conditions | Expected to be more stable than in neutral or alkaline solutions, though degradation can still occur. | Acidic conditions can protonate the phenolic hydroxyl group, reducing its susceptibility to oxidation. However, prolonged exposure to strong acids may lead to other degradation pathways. |

| Alkaline Conditions | Highly unstable. | In alkaline solutions, the phenolic hydroxyl group is deprotonated, forming a phenoxide ion which is highly susceptible to oxidation. |

| Oxidative Stress (e.g., H₂O₂) | Highly unstable. | The electron-rich indole ring and the phenolic hydroxyl group are prone to oxidation. Psilocin readily forms degradation products in the presence of oxygen and metal ions like Fe³⁺. |

| Thermal Stress | Degradation is expected at elevated temperatures, especially in the presence of oxygen and moisture. | A study on psilocybin and its analogs in mushroom biomass showed that phosphorylated tryptamines are stable up to approximately 100°C, beyond which their concentrations decline sharply. |

| Photostability | Susceptible to degradation upon exposure to light, particularly UV radiation. | The indole nucleus is a known chromophore that can absorb UV light, leading to photochemical reactions and degradation. |

Potential Degradation Pathways

The degradation of 4-HO-DPT is likely to proceed through several pathways, primarily involving the reactive 4-hydroxyl group and the indole nucleus.

Oxidative Degradation

The most probable degradation pathway for 4-HO-DPT is oxidation. The phenolic hydroxyl group can be oxidized to a semiquinone radical, which can then undergo further reactions to form quinones and polymeric degradation products. This process is often catalyzed by light, metal ions, and enzymes. The initial stages of oxidation are likely responsible for the characteristic blueing reaction observed in psilocybin-containing mushrooms upon bruising, which is due to the oxidation of psilocin.

Metabolic Degradation

In a biological system, 4-HO-DPT is expected to undergo metabolic degradation similar to other tryptamines. Based on studies of psilocin and 4-OH-MPT, the following metabolic pathways are plausible for 4-HO-DPT:

-

Glucuronidation: The phenolic hydroxyl group is a prime site for conjugation with glucuronic acid, a major phase II metabolic pathway that increases water solubility and facilitates excretion.

-

Sulfation: Similar to glucuronidation, sulfation of the 4-hydroxyl group can also occur.

-

N-Dealkylation: The N,N-dipropyl groups on the amine nitrogen can be removed through oxidative dealkylation, although this may be a minor pathway.

-

N-Oxidation: The tertiary amine can be oxidized to form an N-oxide.

-

Oxidative Deamination: The ethylamine side chain can be metabolized by monoamine oxidase (MAO), leading to the formation of an aldehyde intermediate, which is then further oxidized to a carboxylic acid or reduced to an alcohol.

Experimental Protocols for Stability and Degradation Analysis

To rigorously assess the stability of 4-HO-DPT and characterize its degradation products, a forced degradation study is essential. This involves subjecting the compound to a variety of stress conditions that are more severe than accelerated stability testing conditions.

General Experimental Setup for Forced Degradation

The following protocol outlines a general procedure for conducting a forced degradation study on 4-HO-DPT.

Objective: To identify the degradation pathways of 4-HO-DPT under various stress conditions and to develop a stability-indicating analytical method.

Materials:

-

4-HO-DPT reference standard

-

High-purity solvents (acetonitrile, methanol, water)

-

Acids (e.g., 0.1 M HCl)

-

Bases (e.g., 0.1 M NaOH)

-

Oxidizing agent (e.g., 3% H₂O₂)

-

pH meter

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

-

Photostability chamber

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of 4-HO-DPT in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a specified time.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature or a slightly elevated temperature for a specified time.

-

Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a specified time.

-

Thermal Degradation: Heat the solid 4-HO-DPT or a solution of it at a high temperature (e.g., 80°C) for a specified time.

-

Photodegradation: Expose a solution of 4-HO-DPT to light in a photostability chamber according to ICH Q1B guidelines (exposure to not less than 1.2 million lux hours and 200 watt hours/square meter).

-

-

Sample Analysis:

-

At various time points, withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples by a stability-indicating HPLC method.

-

Development of a Stability-Indicating HPLC Method

A crucial component of a forced degradation study is the development of a high-performance liquid chromatography (HPLC) method that can separate the parent drug from all its degradation products.

Typical HPLC Parameters:

-

Column: A reversed-phase C18 column is a good starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: A photodiode array (PDA) detector is useful for assessing peak purity and obtaining UV spectra of the parent drug and its degradants. A mass spectrometer (MS) detector is invaluable for identifying the molecular weights of the degradation products.

-

Method Validation: The developed method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust.

Visualizations

Experimental Workflow for Forced Degradation Study

Caption: Workflow for a forced degradation study of 4-HO-DPT.

Plausible Metabolic Degradation Pathway of 4-HO-DPT

References

The Theoretical Psychoactive Effects of 4-HO-DPT: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-N,N-dipropyltryptamine (4-HO-DPT), also known as deprocin, is a lesser-known synthetic tryptamine and a structural analog of the psychedelic compound psilocin (4-HO-DMT). First synthesized by David Repke and colleagues in 1977, its psychoactive effects were later anecdotally described by Alexander Shulgin.[1][2] As a member of the 4-hydroxytryptamine class, 4-HO-DPT is presumed to exert its primary psychoactive effects through interaction with the serotonergic system, similar to classic psychedelics like psilocybin and LSD.[1][2] This technical guide provides an in-depth overview of the theoretical psychoactive effects of 4-HO-DPT, focusing on its pharmacodynamics and in vivo activity. The information is compiled from preclinical studies to support further research and drug development.

Pharmacodynamics: Receptor Interactions and Functional Activity

The primary mechanism of action for classic psychedelic compounds is agonism at the serotonin 2A receptor (5-HT2A).[1] In vitro studies have confirmed that 4-HO-DPT acts as an agonist at several serotonin receptors, with a notable affinity for the 5-HT2A subtype.

Receptor Binding Affinities

Radioligand binding assays are utilized to determine the affinity of a compound for a specific receptor, expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. The following table summarizes the available Ki values for 4-HO-DPT at various human serotonin receptors.

| Receptor | Ki (nM) | Reference |

| 5-HT1A | >10,000 | |

| 5-HT1B | 1,725 | |

| 5-HT1D | - | |

| 5-HT1E | - | |

| 5-HT2A | 134 | |

| 5-HT2B | 144 | |

| 5-HT2C | 1,448 | |

| 5-HT5A | - | |

| 5-HT6 | >10,000 | |

| 5-HT7 | - | |

| SERT | 5,280 |

Note: "-" indicates data not available.

Functional Activity

Functional assays, such as calcium flux assays, measure the cellular response to receptor activation by an agonist. These assays provide the half-maximal effective concentration (EC50), which is the concentration of a drug that gives half of the maximal response, and the maximum efficacy (Emax), which is the maximum response achievable by the drug compared to a reference agonist (e.g., serotonin).

The following table presents the in vitro functional activity of 4-HO-DPT at human serotonin 2 (5-HT2) receptors.

| Receptor | EC50 (nM) | Emax (% of Serotonin) | Reference |

| h5-HT2A | 10.9 | 94.3 | |

| h5-HT2B | 11.2 | 93.8 | |

| h5-HT2C | 1408 | 92.1 |

These data indicate that 4-HO-DPT is a potent and highly efficacious agonist at the 5-HT2A and 5-HT2B receptors, with significantly lower potency at the 5-HT2C receptor. This selectivity for the 5-HT2A receptor over the 5-HT2C receptor is a notable characteristic.

In Vivo Activity: The Head-Twitch Response

The head-twitch response (HTR) in rodents is a behavioral proxy for 5-HT2A receptor activation and is considered a preclinical model for predicting psychedelic-like activity in humans. Studies have shown that 4-HO-DPT induces the head-twitch response in mice, confirming its in vivo activity at the 5-HT2A receptor.

The following table shows the potency of 4-HO-DPT in inducing the head-twitch response in C57BL/6J mice.

| Compound | ED50 (mg/kg) | ED50 (µmol/kg) | Reference |

| 4-HO-DPT | 0.79 | 2.47 |

Signaling Pathways

The activation of the 5-HT2A receptor by psychedelic compounds is known to initiate a cascade of intracellular signaling events. The primary pathway involves the coupling of the receptor to the Gq/11 protein, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These downstream events are believed to be crucial for the manifestation of the psychedelic experience.

Experimental Protocols

Radioligand Binding Assay (Generalized Protocol)

Radioligand binding assays are performed to determine the affinity of a test compound for a specific receptor.

-

Membrane Preparation: Cell membranes expressing the target receptor (e.g., human recombinant 5-HT2A) are prepared from cultured cells or tissue homogenates.

-

Incubation: A fixed concentration of a radiolabeled ligand known to bind to the target receptor (e.g., [3H]ketanserin for 5-HT2A) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (4-HO-DPT).

-

Separation: After incubation, the bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.

Calcium Flux Assay (Generalized Protocol)